molecular formula C11H14ClNO2 B1611949 2-Chloro-N-(4-isopropoxyphenyl)acetamide CAS No. 100129-54-2

2-Chloro-N-(4-isopropoxyphenyl)acetamide

Cat. No. B1611949
CAS RN: 100129-54-2
M. Wt: 227.69 g/mol
InChI Key: HVOJEGURDPDERX-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-isopropoxyphenyl)acetamide is a chemical compound with the CAS Number: 100129-54-2 . It has a molecular weight of 227.69 and its linear formula is C11 H14 Cl N O2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) . This indicates the presence of an isopropoxy group attached to a phenyl ring, which is further attached to an acetamide group with a chlorine atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.69 and its linear formula is C11 H14 Cl N O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Metabolic Pathways and Herbicide Research

  • The metabolism of chloroacetamide herbicides, including compounds similar to 2-Chloro-N-(4-isopropoxyphenyl)acetamide, has been studied in human and rat liver microsomes. This research highlights the importance of understanding how these compounds are processed in biological systems, which is critical for both environmental and human health assessments (Coleman et al., 2000).

Environmental Impact and Degradation

  • Studies on the degradation of similar chloroacetamide compounds in various environmental conditions, such as their interaction with water treatment processes, provide insights into the environmental impact and persistence of these chemicals. For instance, research on the aqueous chlorination of atenolol, a drug structurally related to this compound, reveals the formation of potentially toxic chlorinated products, indicating the environmental risks associated with such compounds (DellaGreca et al., 2009).

Photocatalytic Degradation

  • The degradation of acetaminophen, a compound structurally related to this compound, under photocatalytic conditions using graphene/titanium dioxide nanotubes has been investigated. This research suggests potential methods for removing similar compounds from the environment, highlighting the role of advanced materials in environmental remediation (Tao et al., 2015).

Soil Interaction and Agricultural Applications

  • The interaction of chloroacetamide herbicides with soil, which can influence their efficacy and environmental behavior, has been extensively studied. This research is crucial for agricultural applications, as it helps in understanding how these compounds behave in different soil types and under various agricultural practices (Banks & Robinson, 1986).

Pharmacological Actions and Drug Design

  • Research on similar compounds, such as acetaminophen, has shed light on the molecular mechanisms of their pharmacological actions. This knowledge is vital for drug design and understanding the therapeutic potential of related compounds (Botting, 2000).

Synthesis and Chemical Reactions

  • Studies focusing on the synthesis and chemical reactions of related acetamide derivatives provide valuable information for the development of new chemical entities with potential therapeutic applications. Such research contributes to the field of medicinal chemistry by exploring novel compounds with various biological activities (Rani et al., 2014).

properties

IUPAC Name

2-chloro-N-(4-propan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOJEGURDPDERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586102
Record name 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100129-54-2
Record name 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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